molecular formula C13H17NO4 B14958586 Ethyl 2-[(4-ethoxyphenyl)formamido]acetate

Ethyl 2-[(4-ethoxyphenyl)formamido]acetate

Cat. No.: B14958586
M. Wt: 251.28 g/mol
InChI Key: AQYULNLYHBFGIB-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-ethoxyphenyl)formamido]acetate is an organic compound with a molecular formula of C13H17NO4 It is a derivative of phenylformamide and is characterized by the presence of an ethoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-ethoxyphenyl)formamido]acetate typically involves the reaction of ethyl bromoacetate with 4-ethoxyaniline in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the ethoxy group is introduced to the phenyl ring. The reaction is carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-ethoxyphenyl)formamido]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted phenylformamide derivatives.

Scientific Research Applications

Ethyl 2-[(4-ethoxyphenyl)formamido]acetate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-ethoxyphenyl)formamido]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[(4-methoxyphenyl)formamido]acetate: Similar in structure but with a methoxy group instead of an ethoxy group.

    Ethyl 2-formamido-α-oxothiazol-4-acetate: Contains a thiazole ring instead of a phenyl ring.

    Ethyl (4-methoxyphenyl)acetate: Lacks the formamido group.

Uniqueness

Ethyl 2-[(4-ethoxyphenyl)formamido]acetate is unique due to the presence of both the ethoxy group and the formamido group, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

ethyl 2-[(4-ethoxybenzoyl)amino]acetate

InChI

InChI=1S/C13H17NO4/c1-3-17-11-7-5-10(6-8-11)13(16)14-9-12(15)18-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,16)

InChI Key

AQYULNLYHBFGIB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(=O)OCC

Origin of Product

United States

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